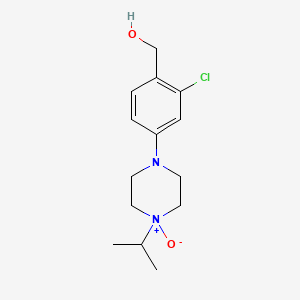![molecular formula C19H23NO2 B14435258 2-(2-Methoxyphenyl)-N-[2-(4-methylphenyl)propan-2-yl]acetamide CAS No. 79998-70-2](/img/structure/B14435258.png)
2-(2-Methoxyphenyl)-N-[2-(4-methylphenyl)propan-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenyl)-N-[2-(4-methylphenyl)propan-2-yl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group and a methylphenyl group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-N-[2-(4-methylphenyl)propan-2-yl]acetamide typically involves the reaction of 2-methoxyphenylamine with 2-(4-methylphenyl)propan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyphenyl)-N-[2-(4-methylphenyl)propan-2-yl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The methoxy group in the compound can be substituted with other functional groups using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated derivatives.
Aplicaciones Científicas De Investigación
2-(2-Methoxyphenyl)-N-[2-(4-methylphenyl)propan-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyphenyl)-N-[2-(4-methylphenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methoxyphenyl)-N-[2-(4-methylphenyl)propan-2-yl]acetamide
- 2-(2-Methoxyphenyl)-N-[2-(3-methylphenyl)propan-2-yl]acetamide
- 2-(2-Methoxyphenyl)-N-[2-(4-ethylphenyl)propan-2-yl]acetamide
Uniqueness
2-(2-Methoxyphenyl)-N-[2-(4-methylphenyl)propan-2-yl]acetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities. These differences make it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Número CAS |
79998-70-2 |
|---|---|
Fórmula molecular |
C19H23NO2 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)-N-[2-(4-methylphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C19H23NO2/c1-14-9-11-16(12-10-14)19(2,3)20-18(21)13-15-7-5-6-8-17(15)22-4/h5-12H,13H2,1-4H3,(H,20,21) |
Clave InChI |
FMFJHAJVJDGICW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C)(C)NC(=O)CC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


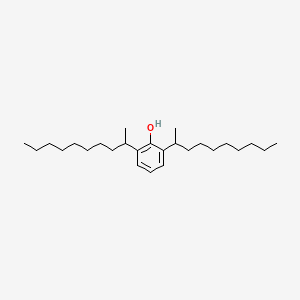
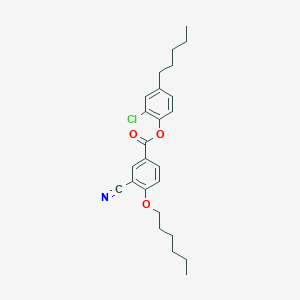
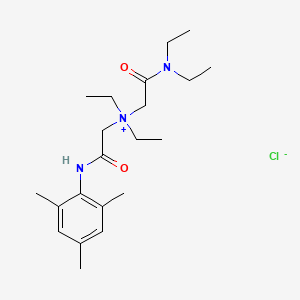
![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9R,10S,12aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14435194.png)
![5,5-Dimethylbicyclo[2.1.0]pent-2-ene](/img/structure/B14435201.png)


![6-[2-(5,5-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14435221.png)
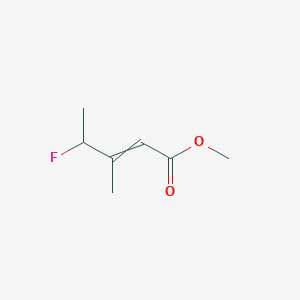
![8-Bromo-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14435230.png)

